1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone
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Overview
Description
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone, also known as ACE, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of anxiety, pain, and epilepsy. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been reported to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission. This, in turn, leads to a reduction in pain, anxiety, and seizures.
Biochemical and Physiological Effects:
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been reported to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the production of anti-inflammatory cytokines, such as IL-10. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has also been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. Physiologically, 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been shown to reduce pain, anxiety, and seizures in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in lab experiments is its high potency and selectivity. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been shown to be highly effective in animal models at relatively low doses. Another advantage of using 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is its relatively low toxicity. However, one of the limitations of using 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Future Directions
There are several future directions for the research on 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone. One of the areas of research is the development of more potent and selective analogs of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone. Another area of research is the investigation of the mechanism of action of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone at the molecular level. Additionally, the potential use of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in the treatment of other neurological disorders, such as depression and schizophrenia, should be explored. Finally, the development of novel drug delivery systems for 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone should be investigated to improve its bioavailability and pharmacokinetics.
Conclusion:
In conclusion, 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone is a promising chemical compound that has potential therapeutic applications in the treatment of various neurological disorders. Its high potency and selectivity, low toxicity, and anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone and its potential use in the treatment of other neurological disorders.
Synthesis Methods
The synthesis of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone involves the reaction of 2-chloro-5-methylphenol with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-chloro-5-methylphenoxy)acetate. The resulting compound is then reacted with azetidine in the presence of a base to form 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone. The synthesis of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been reported in various scientific journals, and the compound can be obtained in high yields.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has been extensively studied for its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Several studies have reported the efficacy of 1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone in animal models, and human clinical trials are currently underway.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9-3-4-10(13)11(7-9)16-8-12(15)14-5-2-6-14/h3-4,7H,2,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJYBRPWOFESLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-2-(2-chloro-5-methylphenoxy)ethanone |
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